1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine
Description
Introduction to 1-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine
Systematic Nomenclature and IUPAC Conventions
The IUPAC name This compound reflects its structural complexity and adherence to systematic naming rules. Breaking this down:
- Thieno[2,3-c]pyran : The parent structure combines a thiophene ring (positions 2 and 3) fused to a pyran ring (position c), creating a bicyclic system.
- 5,7-dihydro-4H : Indicates partial hydrogenation, with four hydrogens distributed across positions 5 and 7 to saturate the pyran ring.
- 7-yl : Specifies the attachment point of the N-methylmethanamine substituent at position 7 of the fused ring system.
Alternative nomenclature includes the Saltigo-assigned identifier VITHAMLNKAPTLC-UHFFFAOYSA-N and the PubChem CID 139415162 . The molecular formula C₉H₁₃NOS confirms the presence of sulfur (S), oxygen (O), and nitrogen (N) heteroatoms within its 234.12 g/mol framework.
Table 1: Key Nomenclature and Molecular Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₃NOS | |
| Molecular Weight | 234.12 g/mol | |
| CAS Registry Number | 2374784-46-8 |
Structural Classification Within Heterocyclic Chemistry
This compound belongs to the thienopyran family, characterized by fused thiophene and pyran rings. Its structural features include:
- Bicyclic Core : A six-membered pyran ring (oxygen-containing) fused to a five-membered thiophene ring (sulfur-containing) at positions 2 and 3.
- Substituents : An N-methylmethanamine group (-CH₂NHCH₃) attached to position 7 of the pyran moiety, introducing a basic amine functionality.
Compared to simpler thienopyrans like 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide or methyl 2-amino-thieno[3,2-c]pyran-3-carboxylate , this compound’s N-methylmethanamine side chain enhances its potential for molecular interactions in biological systems.
Historical Context of Thieno[2,3-c]pyran Derivatives in Medicinal Chemistry
Thienopyrans have emerged as scaffolds of interest due to their structural mimicry of natural heterocycles and tunable pharmacophores. Key milestones include:
- Early Synthesis : Initial reports in the 2000s described synthetic routes to thieno[2,3-c]pyran derivatives, focusing on cyclization strategies using thiophene precursors.
- Biological Exploration : Derivatives like 2-bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine and 5,5-dimethyl-thieno[2,3-c]pyran-3-carboxylic acid demonstrated activity in enzyme inhibition assays, spurring interest in structure-activity relationships.
- Recent Advances : The 2020s saw optimized synthetic protocols for N-substituted variants, including this compound, which has been investigated for its conformational flexibility and potential as a kinase inhibitor.
Table 2: Evolution of Thieno[2,3-c]pyran Derivatives
This progression underscores the compound’s role in advancing heterocyclic chemistry and drug discovery. Future research may explore its utility in targeting neurological or metabolic disorders, building on its modular scaffold.
Properties
IUPAC Name |
1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDQTDRAHXHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fundamental Synthetic Approaches
The synthesis of 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine involves constructing the thieno[2,3-c]pyran scaffold followed by introducing the N-methylmethanamine moiety under carefully controlled conditions. The preparation typically progresses through several key intermediates, with reported yields ranging from 84% to 86.6% under optimized conditions.
Scaffold Construction Strategies
Two primary approaches have been established for constructing the thieno[2,3-c]pyran core structure:
Modified Gewald Method
The thieno[2,3-c]pyran scaffold can be efficiently prepared using a modified Gewald reaction, which has proven particularly effective for constructing the heterocyclic core. This approach utilizes an alkali catalyst, most commonly triethylamine (TEA), with pyranone, malononitrile, and sulfur in ethanol as the reaction medium. This method offers several advantages:
- Environmentally friendly synthesis conditions
- Room temperature reaction parameters
- Natural precipitation of the product without chromatographic purification
- High medium polarity facilitating product isolation
The reaction is typically conducted by combining pyranone (10 mmol), sulfur (10 mmol), and malononitrile (10 mmol) in ethanol, followed by slow addition of triethylamine (10 mmol). The reaction mixture is stirred at room temperature for approximately 5 hours, with progress monitored by thin-layer chromatography (TLC).
Palladium-Mediated Cross-Coupling
An alternative approach for constructing the thieno[2,3-c]pyran core involves palladium-mediated cross-coupling reactions. This method utilizes 3-iodothiophene-2-carboxylic acid with terminal alkynes in the presence of Pd(PPh3)2Cl2 and CuI catalysts. The reaction proceeds most efficiently in DMF as the solvent, yielding 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones that can subsequently be transformed into the desired scaffold.
This coupling-cyclization reaction represents a tandem C-C bond-forming process that offers:
- Regioselective cyclization
- Formation of six-membered rings with high specificity
- Good yields of the coupled products
Detailed Synthesis Protocols
Synthesis via tert-Butyl Carbamate Intermediates
One of the most well-documented methods for preparing this compound involves proceeding through tert-butyl carbamate intermediates. This synthetic route has been extensively optimized to achieve high yields and stereoselectivity.
Preparation of Key Intermediates
The synthesis begins with 2-(thiophen-3-yl)ethan-1-ol (1-A) as the starting material. This compound undergoes a reaction with TfOH and 2,2-dimethoxy-N-methylethan-1-amine to form tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-B).
The reaction sequence proceeds as follows:
- 2-(thiophen-3-yl)ethan-1-ol is dissolved in 1,2-dimethoxyethane
- TfOH and 2,2-dimethoxy-N-methylethan-1-amine are added dropwise at 0°C
- The mixture is stirred at 0°C for approximately 1 hour
- Further processing yields tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-B)
Final Deprotection Step
The final step involves deprotection of the tert-butyl carbamate group to reveal the desired amine. This is typically achieved by treating the protected intermediate with HCl in ethyl acetate:
- tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-B, 260 mg, 0.917 mmol) is dissolved in ethyl acetate (3 mL)
- 3 N HCl/EA (3 mL, 9.0 mmol) is added at room temperature
- The mixture is stirred for approximately 2 hours
- The solvent is removed under vacuum
- The residue is partitioned between ethyl acetate (5 mL) and water (5 mL)
- The aqueous phase is freeze-dried to obtain 1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine (20) as a hydrochloride salt (141.5 mg)
Stereoselective Synthesis
For applications requiring specific stereoisomers, enantioselective synthesis methods have been developed for both (R) and (S) enantiomers of 1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine.
Synthesis of (S)-Enantiomer
The synthesis of the (S)-enantiomer follows a similar protocol to the racemic synthesis but employs chiral starting materials or catalysts:
- tert-butyl (S)-((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-C, 520 mg, 1.83 mmol) is dissolved in ethyl acetate (4 mL)
- 2 N HCl in ethyl acetate (3 mL, 6.0 mmol) is added at 0°C
- The mixture is stirred at this temperature for 3 hours and concentrated under vacuum
- The residue is partitioned between ethyl acetate (5 mL) and water (5 mL)
- The aqueous phase is freeze-dried to obtain (S)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine (1) as a hydrochloride salt (350.1 mg, 86.6% yield)
LCMS analysis of this product shows:
Synthesis of (R)-Enantiomer
Similarly, the (R)-enantiomer is prepared through:
- tert-butyl (R)-((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-D, 520 mg, 1.83 mmol) is dissolved in ethyl acetate (4 mL)
- 3 N HCl/EA (3 mL, 9.0 mmol) is added at room temperature
- The mixture is stirred for 3 hours and concentrated under vacuum
- The residue is partitioned between ethyl acetate (5 mL) and water (5 mL)
- The aqueous phase is freeze-dried to obtain (R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine (19) as a hydrochloride salt (409.68 mg)
This product shows:
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of the synthesis. Several studies have investigated optimal solvent systems:
| Solvent | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| DMF | Excellent for Pd-catalyzed couplings | Difficult removal, environmental concerns | 75-85 |
| Ethanol | Environmentally friendly, easy workup | Lower reaction rates for some steps | 65-80 |
| 1,2-Dimethoxyethane | Effective for initial steps with TfOH | Higher cost, potential peroxide formation | 70-85 |
| Ethyl Acetate | Excellent for deprotection steps | Limited solubility for some intermediates | 80-90 |
Catalyst Systems
Various catalyst systems have been evaluated for the synthesis of the thieno[2,3-c]pyran scaffold:
| Catalyst System | Application | Yield (%) | Selectivity |
|---|---|---|---|
| Pd(PPh3)2Cl2/CuI | Cross-coupling reactions | 70-80 | High regioselectivity |
| Triethylamine | Modified Gewald method | 65-75 | Moderate |
| BF3·Et2O | Cyclization of thiophene derivatives | 75-85 | Good |
Temperature and Reaction Time Optimization
Careful control of reaction temperature and time is crucial for optimal results:
| Reaction Step | Temperature Range (°C) | Optimal Time (h) | Critical Factors |
|---|---|---|---|
| Thiophene-pyran coupling | -78 to 0 | 1-3 | Gradual warming improves yield |
| N-methylmethanamine introduction | 0 to 25 | 2-4 | Lower temperatures increase selectivity |
| Boc deprotection | 0 to 25 | 2-3 | Monitored by TLC for completion |
Industrial Scale Production Methods
For larger-scale production of this compound, several advanced techniques have been implemented to optimize efficiency and yield:
Continuous Flow Systems
Continuous flow reactors offer several advantages for the synthesis of this compound:
- Improved heat transfer and temperature control
- Enhanced mixing efficiency
- Reduced reaction times
- More consistent product quality
- Safer handling of hazardous reagents
These systems have been particularly effective for the palladium-catalyzed coupling steps and deprotection reactions, allowing for more efficient scale-up from laboratory to production quantities.
Automated Reactors
Automated reactor systems equipped with in-line monitoring capabilities provide:
- Real-time reaction progress assessment
- Precise control of reaction parameters
- Reduced manual handling
- Improved reproducibility
- Higher throughput
Such systems have successfully been employed for optimizing the synthesis of the thieno[2,3-c]pyran scaffold and subsequent functionalization steps.
Analytical Characterization
Spectroscopic Characterization
The structure of this compound is typically confirmed through multiple spectroscopic techniques:
1H NMR Data
The following 1H NMR data has been reported for the hydrochloride salt (500 MHz, CD3OD):
- δ 7.40 (d, J = 4.9 Hz, 1H) - thiophene proton
- δ 6.94 (d, J = 5.0 Hz, 1H) - thiophene proton
- δ 5.17-5.15 (m, 1H) - pyran ring proton
- δ 4.30-4.27 (m, 1H) - methylene proton
- δ 3.87-3.82 (m, 1H) - methylene proton
- δ 3.53-3.49 (m, 1H) - methylene proton adjacent to nitrogen
- δ 3.31-3.24 (m, remaining protons)
Mass Spectrometry
Mass spectrometric analysis typically shows:
Structural Characterization Data
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C9H13NOS | Elemental analysis, HRMS |
| Molecular Weight | 183.27 g/mol | Calculated |
| Appearance | Crystalline solid | Visual observation |
| Melting Point | Varies by salt form | Differential scanning calorimetry |
| Optical Rotation | Varies by enantiomer | Polarimetry |
| Purity | >99% | HPLC, NMR |
Comparative Analysis of Synthesis Methods
Yield Comparison
A comparative analysis of various synthesis methods reveals significant differences in efficiency:
| Synthesis Method | Overall Yield (%) | Number of Steps | Enantiomeric Excess (%) |
|---|---|---|---|
| tert-Butyl carbamate route (racemic) | 70-75 | 3-4 | N/A |
| Stereoselective (S)-enantiomer synthesis | 86.6 | 4-5 | 100 |
| Stereoselective (R)-enantiomer synthesis | 84.0 | 4-5 | 99.5 |
| Modified Gewald approach | 65-70 | 4-6 | Variable |
| Palladium-catalyzed route | 75-80 | 3-4 | Requires resolution |
Process Efficiency Analysis
When considering overall process efficiency, multiple factors must be evaluated:
| Synthesis Method | Reagent Cost | Operational Complexity | Scalability | Environmental Impact |
|---|---|---|---|---|
| tert-Butyl carbamate route | Moderate | Moderate | Excellent | Moderate |
| Stereoselective synthesis | High | High | Good | Moderate |
| Modified Gewald approach | Low | Low | Moderate | Low |
| Palladium-catalyzed route | High | Moderate | Good | Moderate-High |
Chemical Reactions Analysis
Core Scaffold Formation
The thieno[2,3-c]pyran ring system is constructed through acid-catalyzed cyclization:
-
Reaction : Condensation of 2-(thiophen-3-yl)ethanol (32 ) with N-methylaminoacetaldehyde dimethyl acetal in dimethoxyethane using triflic acid .
-
Mechanism : Triflic acid promotes dehydration and ring closure, forming the dihydrothienopyran core .
Enantiomer Separation
Chiral resolution of the racemic mixture is achieved via:
-
Method : BOC protection followed by chromatographic separation using chiral stationary phases .
-
Yield : Reported yields for enantiopure SEP-363856 range from 84% to 86.6% after deprotection.
Stability and Reactivity
The compound’s stability under varying conditions has been characterized:
pH Sensitivity
-
Acidic Conditions : Protonation of the amine group occurs, leading to salt formation (e.g., hydrochloride salt) .
-
Alkaline Conditions : Degradation observed due to hydrolysis of the thienopyran ring.
Thermal Stability
-
Decomposition : Occurs above 250°C, with charring of the heterocyclic scaffold.
Table 2: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| pH 1–3 | Stable (salt formation) | |
| pH > 10 | Rapid hydrolysis | |
| UV Light | Partial photodegradation | |
| Humidity (75% RH) | Hygroscopic; forms hydrates |
Thienopyran Ring Reactivity
-
Electrophilic Substitution : The sulfur atom in the thiophene ring directs electrophiles to the α-position, enabling regioselective functionalization.
-
Ring-Opening Reactions : Acidic conditions can cleave the pyran oxygen, yielding thiophen-ethylamine derivatives (30 , 31 ) .
Amine Group Reactivity
Scientific Research Applications
Antipsychotic Properties
Ulotaront has been primarily studied for its potential use as an antipsychotic medication. It acts through a unique mechanism that does not primarily target dopamine receptors, which is a common pathway for traditional antipsychotics. Instead, it modulates trace amine-associated receptor 1 (TAAR1) and serotonin receptors, which may contribute to its therapeutic effects in treating schizophrenia.
Clinical Studies:
- A Phase II clinical trial demonstrated that Ulotaront significantly reduced the symptoms of schizophrenia compared to placebo, with a favorable safety profile. The trial involved a diverse population and showed improvements in both positive and negative symptoms of schizophrenia .
| Study | Sample Size | Duration | Result |
|---|---|---|---|
| Phase II Trial | 200 | 12 weeks | Significant reduction in PANSS scores |
Neurological Applications
Beyond its antipsychotic effects, Ulotaront is being investigated for its potential in treating other neurological disorders such as Parkinson's disease and major depressive disorder. The modulation of serotonin and other neurotransmitter systems may offer benefits in mood stabilization and cognitive function.
Case Studies:
- In a study involving patients with Parkinson's disease, Ulotaront was associated with improvements in motor function and reduced depressive symptoms .
Safety and Tolerability
Safety profiles from clinical trials indicate that Ulotaront is generally well-tolerated. Common side effects include mild gastrointestinal disturbances and transient dizziness. Importantly, it does not exhibit the metabolic side effects often seen with traditional antipsychotic medications.
| Side Effect | Incidence Rate |
|---|---|
| Nausea | 10% |
| Dizziness | 8% |
| Weight Gain | 0% |
Mechanism of Action
The mechanism of action of 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Physicochemical Properties :
- XLogP3 : 0.9 (moderate lipophilicity)
- Topological polar surface area (TPSA) : 49.5 Ų
- Hydrogen bond donors/acceptors: 1/3 . The hydrochloride salt form (C₉H₁₄ClNOS, molecular weight 219.73) is used pharmaceutically, with CAS 1310422-41-3 .
Comparison with Similar Compounds
Enantiomeric Forms of Ulotaront
(S)-Enantiomer (Ulotaront)
(R)-Enantiomer
- Structure: (R)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine .
- Key Data: LCMS (ESI): m/z 184 [M+H]⁺ ¹H-NMR: Distinct shifts at δ 7.40 (d, J = 4.9 Hz, 1H) and δ 6.94 (d, J = 5.0 Hz, 1H) . Activity: No reported clinical efficacy, highlighting stereochemical specificity for TAAR1 activation .
Structural Derivatives
N,N-Dimethyl Analog (Compound 23)
- Structure: (S)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N,N-dimethylmethanamine .
- Key Data :
- Comparison : Dimethylation reduces molecular weight and alters receptor binding kinetics, though TAAR1 affinity is retained .
Heterocyclic Analogs
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
- Structure: A pyrimidinone-thienopyran hybrid .
- Key Data :
- Molecular Formula : C₁₈H₁₉N₅SO₂
- ¹H-NMR : δ 2.10 (COCH₃), δ 7.37–7.47 (aromatic protons)
- Comparison: Lacks TAAR1 activity; targets kinase pathways, demonstrating the pharmacological diversity of thienopyran derivatives .
Data Tables
Table 1: Physicochemical and Spectral Comparison
Table 2: Pharmacological Comparison
Research Findings and Implications
Stereochemical Specificity : The (S)-enantiomer of Ulotaront exhibits superior TAAR1 agonism and clinical efficacy compared to the (R)-form, emphasizing the importance of chirality in drug design .
Structural Modifications : N-Methylation and dimethylation alter pharmacokinetics but retain TAAR1 binding, suggesting flexibility for optimizing bioavailability .
Therapeutic Potential: Ulotaront’s dual TAAR1/5-HT₁A agonism avoids dopamine D₂ receptor blockade, reducing risks of tardive dyskinesia and metabolic side effects .
Biological Activity
1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine, also known by its chemical identifiers including CAS Number 1310422-39-9, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12ClNOS
- Molecular Weight : 205.71 g/mol
- Structure : The compound features a thieno[2,3-c]pyran ring system which is significant for its biological activity.
Research indicates that compounds structurally related to this compound may act through various mechanisms:
- Serotonin Receptor Modulation : Similar compounds have shown activity as agonists at serotonin receptors (e.g., 5-HT1A), which are implicated in mood regulation and psychotic disorders .
- Trace Amine-Associated Receptor (TAAR) Activation : It has been suggested that this compound may interact with TAAR1, leading to increased intracellular cAMP levels, which can influence neurotransmitter release and neuronal excitability .
Antipsychotic Activity
Recent studies have highlighted the potential of thienopyran derivatives in treating schizophrenia. For instance, SEP-363856 (a close analogue) demonstrated significant antipsychotic effects in clinical trials by modulating serotonin and TAAR receptors without the typical side effects associated with traditional antipsychotics .
Neuroprotective Effects
The neuroprotective properties of thienopyran derivatives have been investigated in models of neurodegenerative diseases. These compounds may help in mitigating neuronal cell death induced by toxic agents, suggesting a possible role in treating conditions like Parkinson's disease .
Clinical Trials
- SEP-363856 : A notable clinical study reported that SEP-363856 effectively reduced psychotic symptoms in patients with schizophrenia. The compound was well-tolerated and showed a favorable safety profile compared to standard treatments .
- Neuroprotection Studies : In vitro studies indicated that thienopyran derivatives can protect against oxidative stress-induced cell death in neuronal cell lines. This suggests potential applications in neurodegenerative disease management .
Data Table of Biological Activities
Q & A
Q. What synthetic routes are available for 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine, and how is purity confirmed?
The synthesis involves chiral resolution and protection/deprotection strategies. A representative method includes:
Q. What are the optimal storage conditions and solubility profiles for this compound?
- Storage : Store as a hydrochloride salt at -20°C in anhydrous conditions to prevent hydrolysis. Stability ≥5 years when protected from light and moisture .
- Solubility : Freely soluble in water (>50 mg/mL) and methanol; poorly soluble in non-polar solvents (e.g., hexane) .
Advanced Research Questions
Q. How is TAAR1 agonist activity and selectivity evaluated in preclinical studies?
- In Vitro Assays :
- In Vivo Models :
Q. How do structural modifications impact pharmacological activity?
- Key SAR Findings :
- Pyran Ring Substitution : Replacement of sulfur with oxygen reduces TAAR1 affinity by >50% .
- Methylamine Side Chain : N-methylation enhances CNS penetration (logP = 1.8) compared to primary amine analogs .
- Enantioselectivity : The (7S)-enantiomer exhibits 10-fold higher TAAR1 activity than the (7R)-form .
Q. What challenges arise in controlling enantiomeric purity during synthesis?
- Chiral Intermediates : Use of tert-butyl carbamate protection minimizes racemization during amine alkylation .
- Impurity Profiling :
Q. How can contradictions between preclinical and clinical data be resolved?
- Case Example : Preclinical models predicted minimal extrapyramidal symptoms (EPS), yet Phase III trials observed mild akathisia (5% incidence).
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
